
(TETRACARBOXYPHTHALOCYANINATO)NICKEL(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(TETRACARBOXYPHTHALOCYANINATO)NICKEL(II) is a coordination compound with the chemical formula C36H16N8NiO8. It belongs to the class of phthalocyanine complexes, which are known for their intense coloration and stability. This compound is particularly notable for its applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (TETRACARBOXYPHTHALOCYANINATO)NICKEL(II) typically involves the reaction of nickel salts with tetracarboxyphthalocyanine ligands. One common method includes the following steps:
Preparation of Tetracarboxyphthalocyanine Ligand: This involves the cyclotetramerization of phthalonitrile derivatives in the presence of a suitable catalyst.
Complexation with Nickel: The tetracarboxyphthalocyanine ligand is then reacted with a nickel salt, such as nickel acetate, under reflux conditions in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of (TETRACARBOXYPHTHALOCYANINATO)NICKEL(II) may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(TETRACARBOXYPHTHALOCYANINATO)NICKEL(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the carboxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state nickel complexes.
Reduction: Lower oxidation state nickel complexes.
Substitution: Various substituted phthalocyanine derivatives.
Scientific Research Applications
(TETRACARBOXYPHTHALOCYANINATO)NICKEL(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a component in electronic devices such as organic solar cells and sensors.
Mechanism of Action
The mechanism by which (TETRACARBOXYPHTHALOCYANINATO)NICKEL(II) exerts its effects involves its ability to interact with molecular targets through coordination chemistry. The compound can bind to various substrates, facilitating electron transfer processes. In photodynamic therapy, it generates reactive oxygen species that can damage cellular components, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
(TETRACARBOXYZINC(II)PHTHALOCYANINE): Similar structure but with zinc instead of nickel.
(TETRACARBOXYCOPPER(II)PHTHALOCYANINE): Copper-based analog with similar properties.
(TETRACARBOXYCOBALT(II)PHTHALOCYANINE): Cobalt-based analog with distinct redox properties.
Uniqueness
(TETRACARBOXYPHTHALOCYANINATO)NICKEL(II) is unique due to its specific electronic configuration and coordination environment, which impart distinct catalytic and photophysical properties. Its stability and ability to undergo various chemical transformations make it particularly valuable in both research and industrial applications.
Properties
CAS No. |
107122-90-7 |
|---|---|
Molecular Formula |
C36H16N8NiO8 |
Molecular Weight |
747.25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


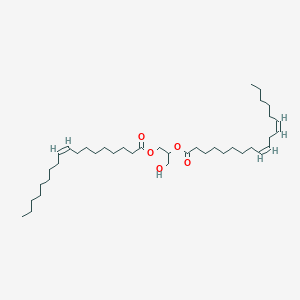
![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)
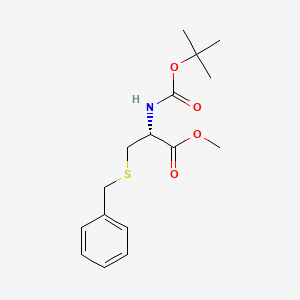
![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)
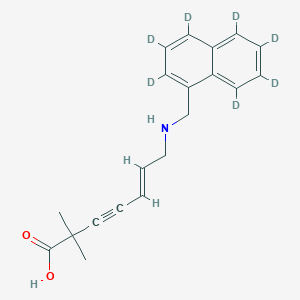
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)
![N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B1140393.png)

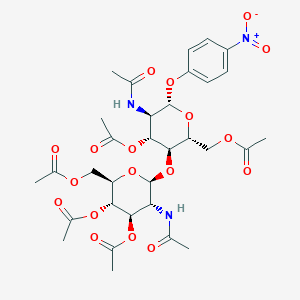
![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)
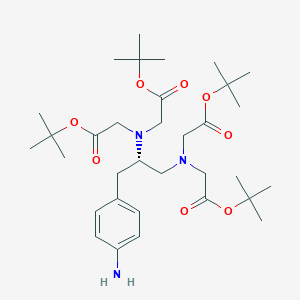
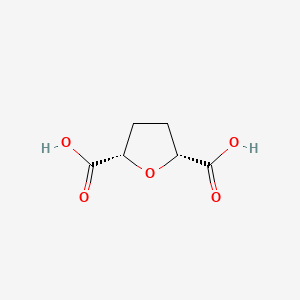
![[2-(trimethylsilylmethyl)phenyl]methyl acetate](/img/structure/B1140404.png)
![N-[(1S)-1-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)ethyl]-3-(2-fluorophenyl)prop-2-enamide](/img/structure/B1140405.png)
